![molecular formula C14H14N4S B2778877 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439108-19-7](/img/structure/B2778877.png)
5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Thieno[2,3-d]pyrimidin-4-amine is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . These compounds are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of aminopyrimidines with other compounds, followed by cyclization . For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific substituents attached to the pyrimidine ring . The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present . For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Synthesis of New Derivatives
This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The cyclization of N-acylated AAPs under basic conditions leads to pyrido[2,3-d]pyrimidin-5-ones bearing various substituents at position C-7 .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activity
These compounds also exhibit anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of inflammatory diseases and pain management.
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have demonstrated hypotensive activity , indicating their potential use in the treatment of hypertension.
Antihistaminic Activity
These compounds have shown antihistaminic activity , suggesting their potential use in the treatment of allergic reactions.
Tyrosine Kinase Inhibition
Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 . This indicates their potential use in targeted cancer therapy.
Cyclin-dependent Kinase (CDK4) Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives have been found to inhibit cyclin-dependent kinase (CDK4) . This suggests their potential use in the treatment of cancer through cell cycle regulation.
Mechanism of Action
Mode of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities . These activities include antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidine class have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the wide range of biological activities exhibited by the pyrido[2,3-d]pyrimidine class of compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research will likely continue to explore the synthesis, biological activities, and application of these compounds .
properties
IUPAC Name |
5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10-8-19-14-12(10)13(17-9-18-14)16-7-5-11-4-2-3-6-15-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLYWILKPHBLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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